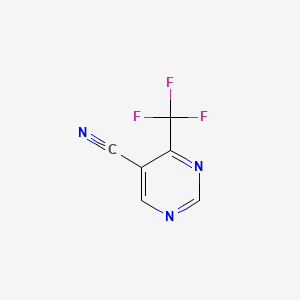

4-(Trifluoromethyl)pyrimidine-5-carbonitrile

Vue d'ensemble

Description

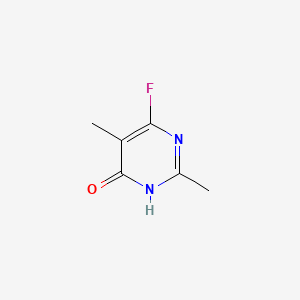

4-(Trifluoromethyl)pyrimidine-5-carbonitrile is a derivative of pyrimidine . Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, a study describes the preparation of various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile using a three-step procedure . Another study mentions the synthesis of fluoro-rich pyrimidine-5-carbonitriles as antitubercular agents .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, FT-IR and FT-Raman spectra can be used to analyze the vibrational wave numbers . The molecular formula of a similar compound, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile, is C6HClF3N3 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with amidines to yield a [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, the density and refractive index of a similar compound, 2-Chloro-4-(trifluoromethyl)pyrimidine, have been determined .Applications De Recherche Scientifique

Synthesis of Trifluoromethylated Analogues 4-(Trifluoromethyl)pyrimidine-5-carbonitrile has been utilized in the synthesis of trifluoromethylated analogues of dihydroorotic acid. These compounds, in both racemic and enantiopure forms, are synthesized using a chiral auxiliary approach. They are significant due to the presence of an orthogonal intramolecular C–F···C=O interaction, which stabilizes their conformations (Sukach et al., 2015).

Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Research includes the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives for antibacterial applications. These derivatives are created through a solvent-free, environmentally friendly reaction and have demonstrated significant antibacterial activity (Rostamizadeh et al., 2013).

Facile Synthesis for Crystal Structure Studies A facile synthesis method for 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is noted. This method offers mild reaction conditions and simple purification, providing insights into the crystal structure of such compounds (Yang et al., 2014).

Antimicrobial and Antitumor Testing Derivatives of pyrimidine-5-carbonitrile have been synthesized and tested for both antimicrobial and antitumor activities. Specific compounds have shown high inhibitory activity against leukemia and significant antibacterial properties against Staphylococcus aureus (Taher & Helwa, 2012).

Mécanisme D'action

Target of Action

The primary targets of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile are the epidermal growth factor receptor (EGFR) and mycobacterial enoyl-acyl carrier protein (ACP) reductase (InhA) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy . InhA is a key enzyme in the fatty acid synthesis II system of Mycobacterium tuberculosis, the causative agent of tuberculosis .

Mode of Action

This compound acts as an ATP mimicking tyrosine kinase inhibitor for EGFR . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

For InhA, the compound binds to the active site of the enzyme, engaging in multiple bonded and non-bonded interactions with the residues lining the active site . This binding inhibits the enzyme’s activity, disrupting the synthesis of mycolic acids, essential components of the mycobacterial cell wall .

Biochemical Pathways

The inhibition of EGFR by this compound disrupts several downstream signaling pathways involved in cell proliferation, survival, and differentiation .

In the case of Mycobacterium tuberculosis, the inhibition of InhA leads to the disruption of the fatty acid synthesis II system, which is crucial for the synthesis of mycolic acids. This disruption affects the integrity of the mycobacterial cell wall, leading to cell death .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .

Result of Action

The inhibition of EGFR by this compound can lead to the arrest of the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines .

In the case of Mycobacterium tuberculosis, the inhibition of InhA results in the disruption of the mycobacterial cell wall, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, one derivative of the compound was found to be more active against M. tuberculosis H37Rv under low oxygen conditions than metronidazole .

Safety and Hazards

Safety data sheets provide information about the potential hazards of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile. They recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Orientations Futures

Future research on 4-(Trifluoromethyl)pyrimidine-5-carbonitrile could focus on its potential applications in medicine. For example, a study suggests that pyrimidine-5-carbonitrile derivatives could be developed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), potentially serving as anticancer agents .

Analyse Biochimique

Biochemical Properties

4-(Trifluoromethyl)pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound interacts with the EGFR by binding to its active site, thereby inhibiting its kinase activity. This interaction is significant because it can prevent the phosphorylation of downstream signaling proteins, which are essential for cell proliferation and survival .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. This is achieved through the upregulation of caspase-3, a critical enzyme in the apoptotic pathway. Additionally, this compound influences cell signaling pathways by inhibiting the EGFR, which is often overexpressed in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are necessary for cell proliferation and survival. Furthermore, the compound’s ability to induce apoptosis is mediated by the activation of caspase-3, leading to programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes. The compound’s metabolites are then excreted through the kidneys. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on the EGFR. The compound’s activity is influenced by its localization, as it needs to be in proximity to the EGFR to effectively inhibit its kinase activity. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments .

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBMWLBOFNHPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857611 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260676-79-6 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)

![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)

![Phenanthro[4,5-cde][1,2]dithiin](/img/structure/B580252.png)

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)